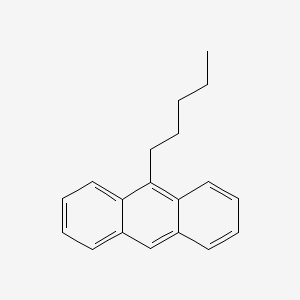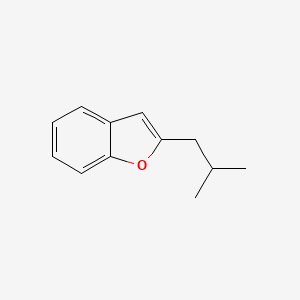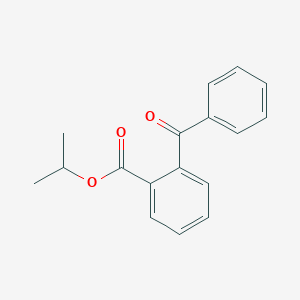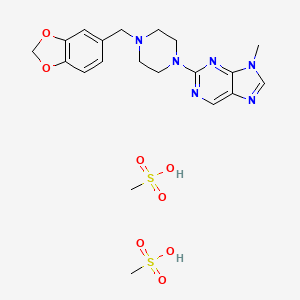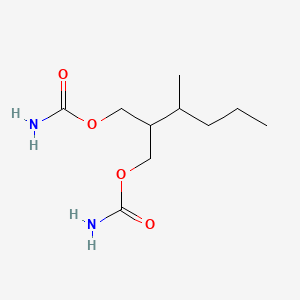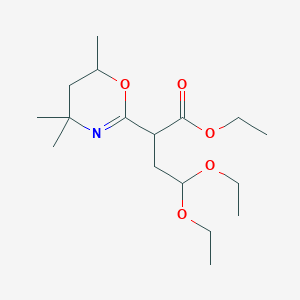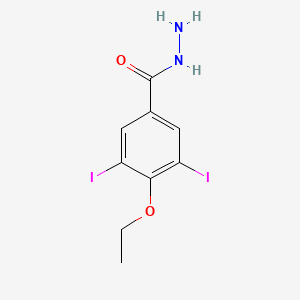
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide is a chemical compound with the molecular formula C9H10I2N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an ethoxy group The carboxylic acid group is converted to a hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide typically involves the iodination of 4-ethoxybenzoic acid followed by the conversion of the carboxylic acid group to a hydrazide. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures.
The conversion of the carboxylic acid group to a hydrazide can be achieved by reacting the iodinated benzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out in an organic solvent such as ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes as described above, but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The iodine atoms can be reduced to hydrogen atoms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromic acid in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, sodium thiolate in ethanol, amines in acetonitrile.
Major Products Formed
Oxidation: 3,5-Diiodo-4-carboxybenzoic acid.
Reduction: 3,5-Dihydro-4-ethoxybenzoic acid.
Substitution: 3,5-Diazido-4-ethoxybenzoic acid, 3,5-Dithiobenzoic acid, 3,5-Diamino-4-ethoxybenzoic acid.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of other iodinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems. It may also serve as a probe for investigating the role of iodine in enzyme activity and cellular processes.
Medicine: Due to its iodine content, the compound may have potential applications in radiopharmaceuticals for imaging and diagnostic purposes. It could also be explored for its antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or UV absorbers.
作用機序
The mechanism of action of benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide is not well-documented. its effects are likely related to the presence of iodine atoms, which can participate in various biochemical processes. Iodine is known to interact with proteins and enzymes, potentially altering their activity. The ethoxy group and hydrazide moiety may also contribute to the compound’s biological activity by interacting with cellular components and influencing metabolic pathways.
類似化合物との比較
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide can be compared with other iodinated benzoic acid derivatives:
Benzoic acid, 3,5-diiodo-2-hydroxy-: Also known as 3,5-diiodosalicylic acid, this compound has a hydroxyl group at position 2 instead of an ethoxy group at position 4. It is used in similar applications but may have different reactivity and biological activity due to the presence of the hydroxyl group.
Benzoic acid, 4-hydroxy-3,5-diiodo-: This compound has a hydroxyl group at position 4 instead of an ethoxy group. It is used in the synthesis of other iodinated compounds and may have different properties compared to the ethoxy derivative.
Benzoic acid, 3,5-diiodo-4-methoxy-: This compound has a methoxy group at position 4 instead of an ethoxy group. It is used in similar applications but may have different solubility and reactivity due to the presence of the methoxy group.
特性
CAS番号 |
23964-38-7 |
|---|---|
分子式 |
C9H10I2N2O2 |
分子量 |
432.00 g/mol |
IUPAC名 |
4-ethoxy-3,5-diiodobenzohydrazide |
InChI |
InChI=1S/C9H10I2N2O2/c1-2-15-8-6(10)3-5(4-7(8)11)9(14)13-12/h3-4H,2,12H2,1H3,(H,13,14) |
InChIキー |
NCKSIHZXONNRPT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1I)C(=O)NN)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)

![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)
